![molecular formula C17H22N4O2S B2840375 (E)-1-(2-(1H-pyrazol-1-yl)ethyl)-4-(styrylsulfonyl)piperazine CAS No. 1396890-58-6](/img/structure/B2840375.png)
(E)-1-(2-(1H-pyrazol-1-yl)ethyl)-4-(styrylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(2-(1H-pyrazol-1-yl)ethyl)-4-(styrylsulfonyl)piperazine is a compound that has gained significant attention in scientific research due to its potential in various applications. This compound is a piperazine derivative that has shown promising results in the treatment of various diseases.
Scientific Research Applications
Antimicrobial Activity
- Sulfone-Linked Bis Heterocycles : A study by Padmavathi et al. (2008) explored novel sulfone-linked bis heterocycles for their antimicrobial activity. They found that certain compounds demonstrated pronounced antimicrobial activity, highlighting the potential of these molecules in treating infections.
Anticancer Activity
- Antiproliferative Activity Against Cancer Cell Lines : A study by Mallesha et al. (2012) synthesized derivatives with antiproliferative effects against various human cancer cell lines. Compounds displayed significant activity, suggesting their potential as anticancer agents.
- Polyfunctional Substituted 1,3-Thiazoles : Research by Turov (2020) indicated that compounds with a piperazine substituent exhibited effective anticancer activity, again emphasizing the therapeutic potential in oncology.
Pharmacokinetic Modeling
- Physiologically Based Pharmacokinetic Modeling : Watson et al. (2011) paper demonstrated the use of physiologically based pharmacokinetic modeling in understanding the pharmacokinetics of a related compound. This approach is critical for predicting drug behavior in the human body.
Other Bioactivities
- G Protein-Biased Dopaminergics : Möller et al. (2017) paper discovered high-affinity dopamine receptor partial agonists, indicating potential applications in neurological disorders.
- Mycobacterium tuberculosis DNA GyrB Inhibition : A study by Reddy et al. (2014) synthesized molecules for inhibiting Mycobacterium tuberculosis, contributing to tuberculosis research.
Synthesis and Characterization
- Crystal Structure of Related Compounds : The crystal structure of related compounds has been studied by Faizi et al. (2016), providing insights into the molecular architecture which is crucial for understanding drug interactions.
properties
IUPAC Name |
1-[(E)-2-phenylethenyl]sulfonyl-4-(2-pyrazol-1-ylethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-24(23,16-7-17-5-2-1-3-6-17)21-14-11-19(12-15-21)10-13-20-9-4-8-18-20/h1-9,16H,10-15H2/b16-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSPANYDVSDUDZ-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCN2C=CC=N2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2-(1H-pyrazol-1-yl)ethyl)-4-(styrylsulfonyl)piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.